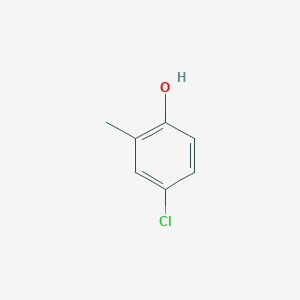

4-Chloro-2-methylphenol

描述

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPUJHQBPORFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52106-86-2 (hydrochloride salt) | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022510 | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water., Pale yellow solid; [HSDB] Dark red solid; [CAMEO] White to brown solid; [CHEMINFO] White or brown crystalline solid; [MSDSonline], CRYSTALS. | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

432 to 437 °F at 760 mmHg (NTP, 1992), 223 °C, 231 °C | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 78 °C | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), Sol in petroleum ether, In water, 4.00X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.23 | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 g/cu cm, 0.48 g/cm³ | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], 2.40X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 27 | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from petroleum ether, Pale yellow solid | |

CAS No. |

1570-64-5 | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297V63W9RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

118 to 124 °F (NTP, 1992), 51 °C, 46-50 °C | |

| Record name | P-CHLORO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-2-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CHLORO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenol from o-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of 4-chloro-2-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries, from o-cresol (B1677501). The primary focus is on the widely utilized and efficient method of direct chlorination using sulfuryl chloride (SO₂Cl₂), a process favored for its high yield and selectivity. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data on reaction outcomes. Furthermore, it includes a discussion on an alternative "green" synthesis route using hydrogen chloride and hydrogen peroxide. Safety considerations and purification techniques are also thoroughly addressed to ensure a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as p-chloro-o-cresol (PCOC), is a crucial building block in the synthesis of a variety of commercially significant compounds. Its applications range from the production of herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid) and mecoprop, to its use as a disinfectant and antiseptic.[1][2] The targeted synthesis of the 4-chloro isomer from o-cresol is of paramount importance to avoid the formation of other isomers that can be difficult to separate and may not possess the desired biological or chemical properties. This guide focuses on the prevalent and effective method of electrophilic aromatic substitution using sulfuryl chloride, which offers high para-selectivity.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from o-cresol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho-, para-directing activators. Due to steric hindrance from the methyl group at the ortho position, the incoming electrophile (a chloronium ion or its equivalent) preferentially attacks the para position, leading to the formation of this compound as the major product.

The most common and industrially viable method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[3] This reaction is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which polarizes the S-Cl bond of sulfuryl chloride, generating a more potent electrophilic chlorine species.[4][5] The presence of sulfur-containing co-catalysts can further enhance the para-selectivity of the reaction.[4][6][7]

An alternative, more environmentally friendly approach involves the use of hydrogen chloride (HCl) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[8] This method generates chlorine in situ, avoiding the handling of more hazardous chlorinating agents.

Caption: General reaction pathway for the chlorination of o-cresol.

Experimental Protocols

Synthesis of this compound using Sulfuryl Chloride

This protocol is a synthesized procedure based on established methods for the chlorination of cresols.[4][9][10]

Materials:

-

o-Cresol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

-

Dichloromethane (DCM) or other suitable inert solvent (optional)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add o-cresol (1.0 eq). If a solvent is used, dissolve the o-cresol in dichloromethane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or ferric chloride (e.g., 0.01-0.05 eq).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as petroleum ether or by column chromatography on silica (B1680970) gel.[2]

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis using Hydrogen Chloride and Hydrogen Peroxide

While less detailed in the literature for this specific conversion, a general method for the oxychlorination of phenols has been reported.[8] A yield of 75% has been achieved for the chlorination of o-cresol using this method.[8] The procedure generally involves reacting the phenol (B47542) with hydrochloric acid and hydrogen peroxide in an aqueous medium, often in the presence of a catalyst like manganous sulfate.[8] This approach is considered a greener alternative as it avoids the use of sulfuryl chloride and organic solvents.

Quantitative Data

The chlorination of o-cresol with sulfuryl chloride is a high-yielding reaction. The selectivity towards the desired 4-chloro isomer is a key parameter.

Table 1: Product Distribution in the Chlorination of o-Cresol

| Product | Percentage in Crude Mixture | Reference |

| This compound | 84 - 92.3% | [3][9] |

| 6-Chloro-2-methylphenol | 6.1% | [9] |

| 4,6-Dichloro-2-methylphenol | 1.5% | [9] |

| Unreacted o-Cresol | Undetectable | [9] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [2] |

| Molecular Weight | 142.58 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 220-225 °C | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 7.07 (d), 7.03 (dd), 6.67 (d), 4.79 (s, OH), 2.20 (s, CH₃) | [1] |

| Mass Spectrum (m/z) | 142 (M⁺), 107 | [6][11] |

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood, as sulfuryl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

o-Cresol: Toxic and corrosive.

-

Sulfuryl chloride: Highly corrosive, toxic by inhalation, and reacts violently with water.

-

Aluminum chloride/Ferric chloride: Corrosive and moisture-sensitive.

-

This compound: Corrosive and toxic if inhaled.[12][13][14] Causes severe skin burns and eye damage.[12]

Conclusion

The synthesis of this compound from o-cresol via chlorination with sulfuryl chloride is a robust and high-yielding method. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the chlorinating agent, high selectivity for the desired para-isomer can be achieved. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field. While the sulfuryl chloride method is well-established, the development of greener alternatives, such as the HCl/H₂O₂ system, presents an interesting avenue for future research and industrial application, aligning with the growing demand for sustainable chemical processes.

References

- 1. This compound(1570-64-5) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1570-64-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound 97 1570-64-5 [sigmaaldrich.com]

- 6. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]

- 10. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 11. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 13. escholarship.org [escholarship.org]

- 14. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇ClO.[1] It presents as a white to off-white or slightly brownish crystalline solid at room temperature with a characteristic phenolic odor.[1][2] This compound is a derivative of o-cresol (B1677501) where the hydrogen atom para to the hydroxyl group has been substituted with a chlorine atom.[2] this compound is of significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and mecoprop.[1][2] Furthermore, due to its antimicrobial properties, it is utilized as a disinfectant and preservative.[1][3] Understanding its physicochemical properties is paramount for its effective and safe use in these applications, as well as for predicting its environmental fate and toxicological profile.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [1][4][5][6] |

| Molecular Weight | 142.58 g/mol | [1][4][6] |

| Appearance | White to off-white, cream, or slightly brownish crystalline solid. May also appear as dark red flakes with a waxy texture. | [1][2][7] |

| Odor | Faint, characteristic phenolic odor. | [2][7] |

| Melting Point | 43-46 °C | [1][4][8] |

| Boiling Point | 220-225 °C | [1][4][8][9] |

| Density | 1.20 g/cm³ | [1][9][10][11] |

| Vapor Pressure | 26.66 Pa at 19.85-20°C | [1][9][11] |

| Flash Point | 78 °C (closed cup) | [12][13] |

| Refractive Index | 1.5449 (estimate) | [9] |

Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | <0.1 g/100 mL at 15 °C (Insoluble) | [1][7][9] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether. | [2] |

| pKa | 9.71 - 9.87 | [7][9] |

| logP (Octanol/Water Partition Coefficient) | 2.78 - 3.09 | [7][9] |

Mechanism of Action

This compound does not act on a specific signaling pathway but rather exerts its antimicrobial effects through a multi-targeted mechanism, characteristic of phenolic compounds. Its primary mode of action is the disruption of microbial cell membrane integrity.

Caption: Antimicrobial mechanism of this compound.

The lipophilic nature of this compound allows it to partition into the lipid bilayer of the bacterial cell membrane. This intercalation disrupts the membrane's structure and fluidity, leading to a loss of its selective permeability. Consequently, essential intracellular components such as ions (e.g., K⁺) and ATP leak out of the cell. Furthermore, this compound can interact with and denature membrane-embedded proteins, including enzymes and transport proteins, which are vital for cellular functions. This cumulative damage to the cell membrane ultimately results in bacterial cell death.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Characterization Workflow

Caption: A typical workflow for characterizing a chemical substance.

1. Melting Point Determination (based on OECD Guideline 102)

The melting point is determined as the temperature at which the material transitions from a solid to a liquid state at atmospheric pressure.[14]

-

Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC).[9][14]

-

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[11][15]

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[9]

-

The sample is heated at a slow, controlled rate (e.g., 2°C/min) near the expected melting point.[9]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15] For a pure substance, this range is typically narrow.[9]

-

2. Boiling Point Determination (based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[8][10]

-

Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.[6][8]

-

Procedure (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

-

The temperature at which the liquid boils and a stable vapor temperature is maintained is recorded as the boiling point. The pressure is also recorded and corrected to standard atmospheric pressure if necessary.

-

3. Water Solubility (based on OECD Guideline 105)

This method determines the saturation mass concentration of the substance in water at a given temperature.[4]

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, and a suitable analytical instrument (e.g., HPLC, GC) for concentration measurement.

-

Procedure (Flask Method, for solubilities > 10⁻² g/L):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[4]

-

The mixture is allowed to settle, and the aqueous phase is separated from the undissolved solid, typically by centrifugation or filtration.[1]

-

The concentration of this compound in the clear aqueous solution is determined using a validated analytical method.[1]

-

4. Partition Coefficient (n-octanol/water) - logP (based on OECD Guideline 107)

The logP value represents the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[7]

-

Apparatus: Shake flasks, mechanical shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC, GC).

-

Procedure (Shake Flask Method):

-

A known volume of n-octanol and water (pre-saturated with each other) are added to a flask. For an ionizable substance like a phenol, an appropriate buffer is used to ensure the compound is in its non-ionized form.

-

A small, known amount of this compound is added.

-

The flask is sealed and shaken at a constant temperature until equilibrium is reached.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.

-

5. Dissociation Constant in Water - pKa (based on OECD Guideline 112)

The pKa is a measure of the acid strength of the phenolic hydroxyl group.

-

Apparatus: pH meter, temperature-controlled vessel, burette for titration, and optionally a spectrophotometer.

-

Procedure (Titration Method):

-

A known amount of this compound is dissolved in purified water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH) at a constant temperature.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is calculated from the pH values on the titration curve, often corresponding to the pH at the half-equivalence point.

-

Conclusion

The physicochemical properties of this compound define its behavior and utility. Its limited water solubility and moderate lipophilicity (indicated by its logP value) are consistent with its ability to partition into and disrupt bacterial membranes, which is its primary antimicrobial mechanism. The provided data, summarized in clear tables, and the detailed experimental protocols based on international guidelines, offer a robust foundation for researchers and professionals in drug development and chemical manufacturing. This comprehensive understanding is essential for optimizing its applications, ensuring safety, and predicting its environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of this compound by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]

- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 9. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Destruction of chlorinated derivatives of phenol: ortho-chlorophenol, para-chlorophenol, and 2,4-dichlorophenoxyacetic acid by bacteria communities in anaerobic sludge] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reductive dechlorination of 2-chlorophenol in a hydrogenotrophic, gas-permeable, silicone membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dimethyl phthalate destroys the cell membrane structural integrity of Pseudomonas fluorescens [frontiersin.org]

- 15. Chlorophenols breakdown by a sequential hydrodechlorination-oxidation treatment with a magnetic Pd-Fe/γ-Al2O3 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-methylphenol (CAS: 1570-64-5)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenol, a significant chemical intermediate. It covers its physicochemical properties, spectral data, safety and handling protocols, common applications, and detailed experimental methodologies.

Chemical Identity and Core Properties

This compound, also known as p-Chloro-o-cresol, is an aromatic organic compound belonging to the family of chlorinated phenols.[1][2] Structurally, it is an o-cresol (B1677501) molecule where the hydrogen atom at the para-position to the hydroxyl group has been substituted with a chlorine atom.[1][3] At room temperature, it typically exists as a white to off-white or slightly brownish crystalline solid with a characteristic phenolic odor.[2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 1570-64-5 | [1][2][5] |

| Molecular Formula | C₇H₇ClO | [1][2][5] |

| Molecular Weight | 142.58 g/mol | [2][5] |

| Appearance | White to off-white/brown crystalline solid | [2][3][5] |

| Melting Point | 43-46 °C | [1][2][6] |

| Boiling Point | 220-225 °C | [1][2][7] |

| Density | 1.20 g/cm³ | [1][2][8] |

| Vapor Pressure | 26.66 Pa at 19.85 °C | [1][2][7] |

| Water Solubility | <0.1 g/100 mL at 15 °C (Slightly soluble) | [1][2][3] |

| Solubility | Soluble in ethanol, acetone, ether, and petroleum ether. | [3][4] |

| pKa | 9.87 ± 0.18 (Predicted) | [1][7] |

| LogP (Octanol/Water) | 3.09 at 20°C | [1] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

| Refractive Index | 1.5449 (Estimate) | [1][2][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

-

¹H NMR (CDCl₃) : δ ~7.07 (d), ~7.03 (dd), ~6.67 (d), ~4.79 (s, -OH), ~2.20 (s, -CH₃) ppm.[9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak.

-

Key Fragments : A significant fragment is often observed at m/z = 107, corresponding to the loss of a chlorine atom.[4][10] The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak at m/z = 144 with an intensity of approximately one-third of the M⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and aromatic C-H bonds. A digitized version of the reference spectrum is available through the NIST WebBook.[11]

Applications and Industrial Significance

This compound is a versatile chemical intermediate with several key applications:

-

Herbicide Synthesis : It is a critical precursor in the manufacture of several phenoxy herbicides, including Mecoprop (MCPP), MCPA (2-methyl-4-chlorophenoxyacetic acid), and MCPB.[1][2][3]

-

Antimicrobial Agent : Due to its antimicrobial properties, it is used as a disinfectant, bactericide, and preservative in various formulations.[1][2][5] This includes applications in personal care products like antiseptic creams and lotions.[5]

-

Industrial Uses : It is employed in the production of dyes, pigments, and phenolic resins.[2][5]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

GHS Classification

-

Pictograms : GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environment).[1][12]

-

Signal Word : Danger.[1]

-

Hazard Statements :

Toxicity Data

| Test | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 1320 mg/kg | Mouse | [13] |

| LD₅₀ (Dermal) | ~2240 mg/kg | Rat | [13] |

| LC₅₀ (Inhalation) | ~0.9 mg/L (4h) | Rat | [13] |

| EC₅₀ (Daphnia) | 0.29 - 1.0 mg/L (48h) | Daphnia | [8] |

| LC₅₀ (Fish) | 2.3 - 6.6 mg/L (96h) | Fish | [8] |

Handling Precautions : Use only in well-ventilated areas.[13] Wear protective gloves, clothing, eye, and face protection.[13][14] Avoid breathing dust and prevent release to the environment.[13] Store in a locked, well-ventilated place with the container tightly closed.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Chlorination of o-Cresol

A common laboratory and industrial method for synthesizing this compound is the regioselective chlorination of o-cresol using sulfuryl chloride. The reaction is directed to the para-position due to the ortho, para-directing nature of the hydroxyl and methyl groups.

Objective : To synthesize this compound from o-cresol.

Materials :

-

o-Cresol (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

-

Dichloromethane (DCM) or other inert solvent

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (catalyst, ~0.01 eq)

-

Diphenyl sulfide (B99878) (co-catalyst, ~0.01 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure :

-

Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add o-cresol and the inert solvent (e.g., dichloromethane).

-

Catalyst Addition : Add the Lewis acid catalyst (e.g., AlCl₃) and the co-catalyst (diphenyl sulfide) to the stirred solution.

-

Chlorination : Cool the mixture in an ice bath to 0-5 °C. Add sulfuryl chloride dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from petroleum ether or by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[3][4]

Characterization : Confirm the identity and purity of the product using ¹H NMR, Mass Spectrometry, and by measuring its melting point.

Analytical Protocol: HPLC Quantification

Objective : To determine the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions :

-

HPLC System : Agilent 1100 series or equivalent, with a Diode Array Detector (DAD) or UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 280 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

Procedure :

-

Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation : Dissolve the sample containing the analyte in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

-

Analysis : Inject the standards and samples onto the HPLC system.

-

Quantification : Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mechanism of Action and Pathways

Antimicrobial Mechanism

Chlorinated phenols, including this compound, are known to exert their antimicrobial effects through several mechanisms. A primary mode of action is the disruption of microbial cell membranes and the uncoupling of oxidative phosphorylation.[4] This process inhibits ATP synthesis without affecting the electron transport chain, ultimately depriving the cell of energy and leading to cell death.[4]

A study on a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), against Methicillin-Resistant Staphylococcus aureus (MRSA) revealed that it can inhibit the formation of biofilms and the production of the virulence factor staphyloxanthin.[15] It also demonstrated a synergistic antimicrobial effect when combined with the antibiotic oxacillin.[15]

Biodegradation Pathway

Environmental microorganisms have developed pathways to degrade chlorinated phenols. For instance, the Gram-negative bacterium Ochrobactrum anthropi can metabolize this compound.[10] The degradation proceeds through an inducible, modified ortho-cleavage pathway.[10] This involves the enzymatic opening of the aromatic ring, leading to intermediates that can be further processed by the cell's central metabolism.[10]

Visualizations

Synthesis Workflow

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of 2,4-dichlorophenol and this compound residues in soil by matrix solid-phase dispersion and high performance liquid chromatography [nyxxb.cn]

- 6. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 10. Degradation of this compound by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. esslabshop.com [esslabshop.com]

- 15. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylphenol, a chlorinated phenolic compound, exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanisms of action involve the disruption of microbial cell membrane integrity, the uncoupling of oxidative phosphorylation leading to ATP depletion, and the inhibition of key cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antimicrobial effects of this compound, supported by quantitative data and detailed experimental protocols.

Core Antimicrobial Mechanisms of Action

The antimicrobial efficacy of this compound stems from its ability to interact with and disrupt fundamental cellular structures and processes in microorganisms. The primary modes of action are detailed below.

Disruption of Microbial Cell Membrane

This compound, owing to its lipophilic nature, readily partitions into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: The presence of this compound creates pores or channels in the cell membrane, compromising its function as a selective barrier. This leads to the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids, and the uncontrolled influx of extracellular substances.

-

Dissipation of Ion Gradients: The disruption of the membrane potential and pH gradients across the cell membrane is a critical consequence of increased permeability. These electrochemical gradients are vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility.

-

Inhibition of Membrane-Bound Enzymes: Many essential enzymes, particularly those involved in respiration and cell wall synthesis, are embedded within the cell membrane. This compound can alter the lipid environment surrounding these enzymes, leading to conformational changes and inhibition of their activity.

A structurally similar compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to exert its antibacterial effects against Methicillin-Resistant Staphylococcus aureus (MRSA) through cell membrane disruption.[1]

Uncoupling of Oxidative Phosphorylation

Chlorinated phenols are recognized as effective uncouplers of oxidative phosphorylation in both prokaryotic and eukaryotic cells.[2] this compound acts as a protonophore, shuttling protons across the inner mitochondrial or bacterial cytoplasmic membrane, thereby dissipating the proton motive force. This uncoupling has the following consequences:

-

Inhibition of ATP Synthesis: The proton gradient is the driving force for ATP synthase. By dissipating this gradient, this compound inhibits the production of ATP, the primary energy currency of the cell.

-

Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain continues to function, leading to an increased rate of oxygen consumption without the concomitant production of ATP.

-

Cellular Energy Depletion: The net result is a severe depletion of cellular energy reserves, leading to the cessation of essential metabolic processes and ultimately, cell death.

At high concentrations, the related compound 2-Methyl-4-chlorophenol has been observed to decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases.[2]

Antifungal-Specific Mechanisms

In fungi, this compound exhibits additional mechanisms of action, primarily targeting the fungal cell membrane's unique composition.

-

Interaction with Ergosterol (B1671047): Similar to other phenolic compounds like thymol, this compound is believed to interact with ergosterol, a major sterol component of the fungal cell membrane. This interaction further disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.

-

Induction of Apoptosis: There is evidence to suggest that phenolic compounds can induce apoptosis-like cell death in fungi. This programmed cell death cascade can be initiated by cellular stress, such as that caused by membrane damage and energy depletion, and involves the activation of metacaspases and the production of reactive oxygen species (ROS).

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound and its derivatives has been quantified against various microorganisms. The following tables summarize available Minimum Inhibitory Concentration (MIC) data.

| Microorganism | Compound | MIC | Reference |

| Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol | 32 µg/mL | [1] |

| Escherichia coli | This compound (Chlorocresol) | 256–512 mg/L |

Note: Data for this compound against a broader range of specific pathogens is limited in the public domain. The data for its derivative provides a strong indication of its potential efficacy.

Detailed Experimental Protocols

The following protocols describe key experiments to elucidate the mechanism of action of this compound.

Bacterial Membrane Potential Assay using DiSC₃(5)

This protocol assesses the effect of this compound on bacterial cytoplasmic membrane potential using the fluorescent probe DiSC₃(5).

Principle: DiSC₃(5) is a carbocyanine dye that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05.

-

Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5 µM and incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.

-

Assay:

-

Transfer the dye-loaded cell suspension to a 96-well black, clear-bottom plate.

-

Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

-

Add this compound at various concentrations to the wells.

-

Immediately begin kinetic measurements of fluorescence intensity at regular intervals for at least 30 minutes.

-

Include a positive control for depolarization (e.g., valinomycin (B1682140) or CCCP) and a negative (vehicle) control.

-

-

Data Analysis: An increase in fluorescence intensity in the presence of this compound indicates membrane depolarization.

Quantification of Fungal Ergosterol Content by HPLC

This protocol is used to determine if this compound affects the ergosterol content in fungal cell membranes.

Principle: Ergosterol is extracted from fungal cells and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection. A reduction in ergosterol content in treated cells compared to untreated cells suggests interference with the ergosterol biosynthesis pathway or membrane integrity.

Methodology:

-

Fungal Culture and Treatment: Grow the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to the desired growth phase. Expose the cultures to various concentrations of this compound for a defined period.

-

Cell Harvesting and Saponification:

-

Harvest the fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with distilled water and dry them.

-

Add alcoholic potassium hydroxide (B78521) solution to the dried mycelia and heat at 80-90°C for 1-2 hours to saponify the cellular lipids and release ergosterol.

-

-

Ergosterol Extraction:

-

After cooling, add water and a non-polar solvent (e.g., n-hexane or pentane) to the saponified mixture.

-

Vortex vigorously to extract the non-saponifiable fraction containing ergosterol into the organic layer.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase (e.g., methanol (B129727) or isopropanol).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute the ergosterol isocratically and detect it by UV absorbance at approximately 282 nm.

-

-

Quantification: Calculate the ergosterol concentration in the samples by comparing the peak area to a standard curve prepared with pure ergosterol.

Checkerboard Synergy Assay

This protocol determines the synergistic, additive, or antagonistic interaction between this compound and another antimicrobial agent.

Principle: A two-dimensional array of serial dilutions of two compounds is used to determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent.

-

Prepare Microtiter Plate:

-

In a 96-well microtiter plate, create serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis.

-

The final plate should contain a range of concentrations of each compound alone and in all possible combinations.

-

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Determine MICs: After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible growth.

-

Calculate FIC Index: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Interpret Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows.

Putative Signaling Pathway for Antimicrobial Action

Caption: Putative antimicrobial action of this compound.

Experimental Workflow for Membrane Potential Assay

Caption: Workflow for the bacterial membrane potential assay.

Experimental Workflow for Checkerboard Synergy Assay

Caption: Workflow for the checkerboard synergy assay.

Conclusion

This compound is a potent antimicrobial agent with a multi-targeted mechanism of action. Its ability to disrupt microbial membranes, uncouple oxidative phosphorylation, and interfere with fungal-specific processes makes it an effective biocide. The experimental protocols and data presented in this guide provide a framework for further research and development of this compound and related compounds as antimicrobial agents in various applications. Understanding these core mechanisms is crucial for optimizing its use and for the development of new therapeutic strategies to combat microbial infections.

References

An In-depth Technical Guide to 4-Chloro-2-methylphenol: Structural Formula, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylphenol, including its structural formula, its various isomers, their physicochemical properties, and detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Structural Formula of this compound

This compound, also known as p-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO. Its structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a methyl group at position 2, relative to the hydroxyl group.

The structural formula is as follows:

Isomers of Chloromethylphenol

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of chloromethylphenol, the isomers arise from the different possible positions of the chlorine atom and the methyl group on the phenol ring. There are a total of 19 structural isomers of monochlorinated methylphenol. The isomers of cresol (B1669610) (methylphenol) are ortho-cresol, meta-cresol, and para-cresol.[1] Chlorination of these cresols can lead to various isomers.

The isomers can be systematically named based on the substitution pattern on the phenol ring. The following table lists the possible isomers of chloromethylphenol.

Physicochemical Properties of Chloromethylphenol Isomers

The position of the chloro and methyl groups on the phenol ring significantly influences the physicochemical properties of the isomers. These properties, including melting point, boiling point, pKa, and solubility, are crucial for understanding the behavior of these compounds in various applications.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility in Water |

| This compound | 1570-64-5 | C₇H₇ClO | 142.58 | 47 | 224[2] | - | Insoluble |

| 2-Chloro-3-methylphenol | 608-26-4 | C₇H₇ClO | 142.58 | 56[3] | 230[3] | - | - |

| 4-Chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 142.58 | 63-65[4][5] | 235 - 239[4][6] | 9.55 | 3.8 - 4 g/L at 20°C[7][8] |

| 5-Chloro-2-methylphenol | 5306-98-9 | C₇H₇ClO | 142.58 | 72-76[9] | 109-112 (at 15 mmHg)[9] | - | - |

| 2-Chloro-5-methylphenol | 615-74-7 | C₇H₇ClO | 142.58 | 46-48 | 196 | - | - |

| 2-Chloro-4-methylphenol | 6640-27-3 | C₇H₇ClO | 142.58 | - | 195-196 | 8.79 (Predicted)[1] | Sparingly soluble[1] |

| 3-Chloro-4-methylphenol | 615-62-3 | C₇H₇ClO | 142.58 | 55-56[10][11] | 228[10][11] | - | - |

| 3-Chloro-2-methylphenol | 3260-87-5 | C₇H₇ClO | 142.58 | - | - | - | Sparingly soluble[12] |

| 2-Chloro-6-methylphenol | 87-64-9 | C₇H₇ClO | 142.58 | - | - | - | - |

Experimental Protocols for Synthesis

The synthesis of chloromethylphenol isomers is typically achieved through the electrophilic chlorination of the corresponding cresol isomer. The regioselectivity of the chlorination is a critical aspect of the synthesis, and various methods have been developed to control the position of the chlorine atom.

General Protocol for the Chlorination of o-Cresol (B1677501) to Synthesize this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound by the direct chlorination of o-cresol.

Materials:

-

o-Cresol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve o-cresol in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous aluminum chloride to the solution.

-

Cool the mixture in an ice bath.

-

Add sulfuryl chloride dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Quench the reaction by slowly adding a 5% sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[13]

Synthesis of 2-Chloro-3-methylphenol

The synthesis of 2-Chloro-3-methylphenol is more challenging due to the directing effects of the hydroxyl and methyl groups in m-cresol (B1676322), which favor chlorination at the 4- and 6-positions. A historical method involves a multi-step process.[14]

A multi-step synthesis approach:

-

Nitration of m-cresol: Selective nitration of m-cresol at the para-position to the hydroxyl group.

-

Reduction of the nitro group: The nitro group is then reduced to an amino group.

-

Diazotization: The resulting aminophenol is treated with nitrous acid to form a diazonium salt.

-

Sandmeyer reaction: The diazonium salt is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst to introduce the chlorine atom at the desired position, yielding 2-chloro-3-methylphenol.[14]

Visualization of Isomeric Relationships

The following diagrams illustrate the structural relationships between this compound and its isomers.

Caption: Relationship between cresol isomers and some of their chlorinated derivatives.

Caption: Structural formulas of this compound and some of its positional isomers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. lanxess.com [lanxess.com]

- 5. 4-Chloro-3-methylphenol = 98.0 HPLC 59-50-7 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 8. atamankimya.com [atamankimya.com]

- 9. innospk.com [innospk.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | 1570-64-5 [chemicalbook.com]

- 14. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

Spectral Analysis of 4-Chloro-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol is a chlorinated aromatic organic compound with a wide range of applications, including its use as a disinfectant and as an intermediate in the synthesis of herbicides.[1] A thorough understanding of its chemical structure is paramount for its effective and safe use, as well as for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of this compound. This guide provides an in-depth analysis of the NMR, IR, and MS spectral data of this compound, complete with experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.07 | d | 1H | Ar-H |

| 7.03 | d | 1H | Ar-H |

| 6.67 | dd | 1H | Ar-H |